Antiproliferative Potency of Thiophene-1,2,4-Oxadiazole Hybrids vs. Phenyl and Triazole Analogs in Cancer Cell Lines
In a 2024 RSC Advances study, a thiophene-based 1,2,4-oxadiazole hybrid demonstrated superior antiproliferative activity against the MCF-7 breast cancer cell line compared to its phenyl analog and a corresponding triazole derivative [1]. The thiophene-1,2,4-oxadiazole compound achieved a significantly lower IC50 value, indicating higher potency and reinforcing the value of the thiophene-1,2,4-oxadiazole scaffold for anticancer drug discovery [1].
| Evidence Dimension | Antiproliferative activity (IC50) against MCF-7 breast cancer cells |
|---|---|
| Target Compound Data | Thiophene-1,2,4-oxadiazole hybrid: IC50 = 12.4 ± 1.1 µM |
| Comparator Or Baseline | Phenyl analog: IC50 = 28.7 ± 2.3 µM; Triazole analog: IC50 = 35.2 ± 2.8 µM |
| Quantified Difference | Thiophene-1,2,4-oxadiazole hybrid is 2.3-fold more potent than the phenyl analog and 2.8-fold more potent than the triazole analog |
| Conditions | MTT assay; 48-hour exposure; MCF-7 cell line |
Why This Matters
This quantitative potency advantage demonstrates that the thiophene-1,2,4-oxadiazole scaffold is not interchangeable with phenyl or triazole analogs, directly impacting lead optimization decisions in anticancer drug development.
- [1] Elgubbi, A. S., El-Helw, E. A. E., Alzahrani, A. Y. A., et al. (2024). Synthesis, computational chemical study, antiproliferative activity screening, and molecular docking of some thiophene-based oxadiazole, triazole, and thiazolidinone derivatives. RSC Advances, 14(9), 5926-5940. View Source
